2-(2-Chlorophenyl)-2-methylpropan-1-amine
Overview
Description
2-(2-Chlorophenyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Accelerator Mass Spectrometry in Pharmacokinetic Studies
One study utilized accelerator mass spectrometry (AMS) for analyzing the metabolism and disposition of a farnesyl transferase inhibitor with a chlorophenyl component in humans. This method allowed for the detailed analysis of drug-related carbon in plasma, urine, and feces, highlighting the utility of AMS in pharmacokinetic studies of compounds with complex metabolisms (Garner et al., 2002).
Metabolism of Heterocyclic Amines
Another study focused on the metabolism and adduct formation of heterocyclic amines, substances formed during the cooking of meat, in humans and rodents. This research provided insights into the metabolic pathways and potential health risks associated with exposure to these compounds, demonstrating significant differences in metabolite profiles between humans and rodents (Turteltaub et al., 1999).
Exposure and Risks of Carcinogenic Heterocyclic Amines
Investigations into the exposure of humans to carcinogenic heterocyclic amines through diet and their presence in urine have underscored the continuous exposure to potentially harmful compounds in food. This line of research has implications for understanding the long-term health effects of dietary habits and the importance of detecting and quantifying these exposures (Wakabayashi et al., 1993).
Novel Analytical Methods for Amine Quantification
A study developed a novel UHPLC-MS/MS-based platform for the quantification of amines, amino acids, and methylarginines, demonstrating the importance of advanced analytical methods in studying the metabolism and effects of amines in human health (Ahmetaj-Shala et al., 2018).
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXVKJRLVGOMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.